Molecular Weight and Stoichiometric Distinction from Final Drug Substance
AZD9291-345 possesses a molecular weight of 345.4 g/mol, which is 154.2 g/mol (approximately 31%) lower than the final drug substance osimertinib (MW 499.6 g/mol) [1]. This mass difference precisely corresponds to the absence of the acrylamide Michael acceptor group and associated structural modifications. This distinction is critical for accurate stoichiometric calculations in synthetic planning; substitution with osimertinib would alter reaction molar ratios and preclude the installation of the covalent warhead required for irreversible EGFR inhibition.
| Evidence Dimension | Molecular weight (identity confirmation) |
|---|---|
| Target Compound Data | 345.4 g/mol (C20H19N5O) |
| Comparator Or Baseline | Osimertinib (AZD9291): 499.6 g/mol (C28H33N7O2) |
| Quantified Difference | Difference of 154.2 g/mol (31% lower for target compound) |
| Conditions | Calculated from molecular formula; consistent across commercial supplier specifications |
Why This Matters
Incorrect substitution would introduce a 31% mass discrepancy and the absence of the acrylamide warhead, rendering downstream reactions impossible and producing invalid analytical reference data.
- [1] TargetMol. AZD9291-345 (T30268) Product Page. Accessed 2026. Available at: https://www.targetmol.cn/compound/AZD9291-345 View Source
